3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with ethylamine and thiourea under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used under various conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its biological activities.
Uniqueness: 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its specific combination of imidazole and thiazole rings, along with the 4-chlorophenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
64338-91-6 |
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Molecular Formula |
C13H13ClN2S |
Molecular Weight |
264.77 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H13ClN2S/c1-2-11-12(9-3-5-10(14)6-4-9)16-8-7-15-13(16)17-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
NEAURCXWRFTFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCN=C2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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